Magnesium citrate tribasic nonahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

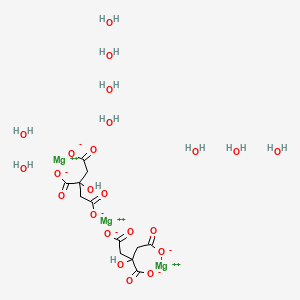

It is a white, crystalline powder that is highly soluble in water and has a molecular weight of 613.25 g/mol . This compound is commonly used in various applications, including pharmaceuticals, food additives, and dietary supplements.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium citrate tribasic nonahydrate can be synthesized by reacting citric acid with magnesium oxide (MgO) in water . The reaction produces magnesium citrate, which can then be crystallized and dried to obtain the nonahydrate form. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions between citric acid and magnesium oxide or magnesium carbonate. The reaction mixture is then subjected to crystallization, filtration, and drying processes to obtain the final product. The purity and quality of the compound are ensured through rigorous quality control measures, including metal trace analysis and titration .

Chemical Reactions Analysis

Types of Reactions

Magnesium citrate tribasic nonahydrate undergoes various chemical reactions, including:

Complexation Reactions: It can form complexes with other metal ions.

Hydrolysis: It can hydrolyze in aqueous solutions to release magnesium ions and citric acid.

Precipitation Reactions: It can react with other anions to form insoluble precipitates.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids (such as hydrochloric acid) and bases (such as sodium hydroxide). The reaction conditions typically involve aqueous solutions and controlled temperatures to facilitate the desired reactions.

Major Products Formed

The major products formed from reactions involving this compound include magnesium salts, citric acid, and various metal complexes. These products can be isolated and purified for further use in different applications.

Scientific Research Applications

Magnesium citrate tribasic nonahydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a source of magnesium ions in analytical chemistry.

Biology: It is used in microbiology as a nutrient supplement for microbial growth.

Medicine: It is used as a dietary supplement to provide magnesium, which is essential for various physiological functions, including muscle and nerve function, blood sugar regulation, and bone health.

Industry: It is used as a food additive to regulate acidity and as a fortifying agent in food and beverages.

Mechanism of Action

The mechanism of action of magnesium citrate tribasic nonahydrate primarily involves its ability to release magnesium ions in aqueous solutions. These magnesium ions play a crucial role in various biochemical processes, including:

Comparison with Similar Compounds

Magnesium citrate tribasic nonahydrate can be compared with other similar compounds, such as:

Magnesium sulfate:

Magnesium oxide: Used as a dietary supplement and antacid, it has a higher magnesium content but lower solubility compared to magnesium citrate.

Magnesium chloride: Used in supplements and as a de-icing agent, it is highly soluble in water and provides a readily absorbable form of magnesium.

This compound is unique in its high solubility, bioavailability, and versatility in various applications, making it a valuable compound in both scientific research and industrial settings.

Properties

Molecular Formula |

C12H28Mg3O23 |

|---|---|

Molecular Weight |

613.25 g/mol |

IUPAC Name |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate |

InChI |

InChI=1S/2C6H8O7.3Mg.9H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 |

InChI Key |

IYQJAGXFXWIEJE-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12039018.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12039022.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone](/img/structure/B12039045.png)

![benzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12039055.png)

![3-(4-Chloro-phenyl)-1-phenyl-2-[1,2,4]triazol-1-yl-propan-1-one](/img/structure/B12039059.png)

![5-{5-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-(octadecanoylamino)-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12039078.png)

![Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12039086.png)